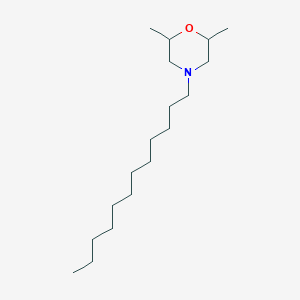
二苯乙酸酐
描述
Diphenylacetic anhydride is an organic compound with the chemical formula C28H22O3. It is a derivative of diphenylacetic acid and is characterized by its crystalline solid form. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
科学研究应用
Diphenylacetic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
Diphenylacetic anhydride, a derivative of diphenylacetic acid, primarily targets Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.
Mode of Action
It’s known that anhydrides generally react with water to form carboxylic acids This suggests that diphenylacetic anhydride might interact with its target by undergoing hydrolysis to form diphenylacetic acid, which then interacts with Cathepsin B
Biochemical Pathways
Diphenylacetic acid, the hydrolysis product of diphenylacetic anhydride, is involved in the bacterial degradation of aromatic components. The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is primarily affected . This pathway is involved in biofilm formation and antimicrobial activity . The transformation of phenylacetic acid to phenylacetyl-coenzyme A (PACoA) is a key step in this pathway .
准备方法
Synthetic Routes and Reaction Conditions: Diphenylacetic anhydride can be synthesized through the reaction of diphenylacetic acid with acetic anhydride in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .
Industrial Production Methods: In industrial settings, the production of diphenylacetic anhydride follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .
化学反应分析
Types of Reactions: Diphenylacetic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylacetic acid.
Reduction: Reduction reactions can convert it back to diphenylacetic acid or other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with diphenylacetic anhydride under mild conditions.
Major Products Formed:
Oxidation: Diphenylacetic acid.
Reduction: Diphenylacetic acid or its derivatives.
Substitution: Various substituted diphenylacetic derivatives.
相似化合物的比较
Diphenylacetic acid: The parent compound from which diphenylacetic anhydride is derived.
Benzhydryl benzoates: Compounds with similar structural features and reactivity.
Substituted diphenylacetyl derivatives: Compounds with various substituents on the diphenylacetic framework.
Uniqueness: Diphenylacetic anhydride is unique due to its specific reactivity as an anhydride, making it a valuable reagent in organic synthesis. Its ability to form esters and amides under mild conditions sets it apart from other similar compounds .
属性
IUPAC Name |
(2,2-diphenylacetyl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRCMTTYLBDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075127 | |
| Record name | Diphenylacetic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-46-9 | |
| Record name | Diphenylacetic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylacetic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLACETIC ACID ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of diphenylacetic anhydride in organic synthesis?
A1: Diphenylacetic anhydride is a versatile reagent in organic synthesis, finding particular use in the preparation of complex molecules. One notable application is its role in the kinetic resolution of racemic 2-hydroxyalkanoates. [] This method leverages the anhydride's reactivity with chiral acyl-transfer catalysts to selectively acylate one enantiomer of the racemic mixture, enabling the separation and isolation of enantiomerically pure compounds.
Q2: Can you provide an example of a reaction where diphenylacetic anhydride plays a crucial role and explain the underlying mechanism?
A2: In the synthesis of 2′-O-acetal-N2-acylriboguanosines, diphenylacetic anhydride is key in protecting the guanosine moiety. [] The reaction proceeds by first acylating a partially protected riboguanosine derivative with diphenylacetic anhydride. This step is followed by hydrazinolysis, which selectively removes a levulinoyl protecting group without affecting the newly introduced diphenylacetyl group. This protection strategy allows for further modifications at other positions of the molecule.
Q3: Has diphenylacetic anhydride been studied in the context of photochemical transformations?
A3: While not directly involved in photochemical transformations, diphenylacetic anhydride appears as a product in the photo-irradiation of specific oxadiazepinones. For example, when 2-oxo-9,9-diphenyl-2,9-dihydronaphtho[1,2-b]-1,4, 5-oxadiazepine is irradiated in benzene, diphenylacetic anhydride is generated alongside other products like indene-9-carboxylic acid and diphenylacetic acid. [] This suggests that the breakdown of certain oxadiazepinones under irradiation can lead to the formation of diphenylacetic anhydride.
Q4: What is the molecular formula and weight of diphenylacetic anhydride?
A4: The molecular formula for diphenylacetic anhydride is C28H22O3, and its molecular weight is 406.47 g/mol. [] This information is essential for stoichiometric calculations and understanding the compound's physical and chemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)






![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

